molecular formula C22H46N5O8P B12853179 [(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methyl phosphate;triethylazanium

[(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methyl phosphate;triethylazanium

Cat. No.: B12853179
M. Wt: 539.6 g/mol
InChI Key: PZXFPZNKINAGPA-BAZBJWKESA-N
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Description

[(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methyl phosphate;triethylazanium is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes a pyrimidine ring, a methoxy group, and a phosphate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methyl phosphate;triethylazanium typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the methoxy group, and the phosphorylation process. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, reduce waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

[(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methyl phosphate;triethylazanium undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions involve the replacement of one functional group with another, typically using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and specific catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

[(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methyl phosphate;triethylazanium has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in cellular processes and as a probe in biochemical assays.

    Medicine: Research focuses on its potential therapeutic effects, including antiviral and anticancer properties.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of [(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methyl phosphate;triethylazanium involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular processes. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives and phosphorylated molecules. Examples are:

  • Cytidine monophosphate
  • Thymidine monophosphate
  • Uridine monophosphate

Uniqueness

[(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methyl phosphate;triethylazanium is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C22H46N5O8P

Molecular Weight

539.6 g/mol

IUPAC Name

[(2R,3R,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methyl phosphate;triethylazanium

InChI

InChI=1S/C10H16N3O8P.2C6H15N/c1-19-8-7(14)5(4-20-22(16,17)18)21-9(8)13-3-2-6(11)12-10(13)15;2*1-4-7(5-2)6-3/h2-3,5,7-9,14H,4H2,1H3,(H2,11,12,15)(H2,16,17,18);2*4-6H2,1-3H3/t5-,7-,8-,9-;;/m1../s1

InChI Key

PZXFPZNKINAGPA-BAZBJWKESA-N

Isomeric SMILES

CC[NH+](CC)CC.CC[NH+](CC)CC.CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)([O-])[O-])O

Canonical SMILES

CC[NH+](CC)CC.CC[NH+](CC)CC.COC1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)([O-])[O-])O

Origin of Product

United States

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